Cas no 2580295-44-7 ((2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid)

(2E)-3-(4-{(Benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a structurally defined organic compound featuring a pyrazole core functionalized with a benzyloxycarbonyl (Cbz) protecting group and an α,β-unsaturated carboxylic acid moiety. This compound is of interest in medicinal chemistry and synthetic organic applications due to its versatile reactivity, particularly in Michael addition reactions and as a building block for heterocyclic scaffolds. The presence of the Cbz group enhances stability during synthetic manipulations, while the conjugated double bond offers potential for further derivatization. Its well-characterized structure makes it suitable for research in drug discovery, particularly in the development of enzyme inhibitors or bioactive intermediates. High purity and precise functionalization ensure reproducibility in experimental settings.
(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid structure
2580295-44-7 structure
商品名:(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
CAS番号:2580295-44-7
MF:C16H17N3O4
メガワット:315.323883771896
CID:5664841
PubChem ID:165887938

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • EN300-27727256
    • 2580295-44-7
    • (2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
    • (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
    • インチ: 1S/C16H17N3O4/c1-2-19-14(8-9-15(20)21)13(10-17-19)18-16(22)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,22)(H,20,21)/b9-8+
    • InChIKey: PAXCBWUYIBGRCM-CMDGGOBGSA-N
    • ほほえんだ: O(C(NC1C=NN(CC)C=1/C=C/C(=O)O)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 315.12190603g/mol
  • どういたいしつりょう: 315.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 435
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27727256-1.0g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-27727256-1g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7
1g
$1070.0 2023-09-10
Enamine
EN300-27727256-0.1g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-27727256-2.5g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-27727256-0.25g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
0.25g
$985.0 2025-03-19
Enamine
EN300-27727256-5g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7
5g
$3105.0 2023-09-10
Enamine
EN300-27727256-0.05g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-27727256-0.5g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
0.5g
$1027.0 2025-03-19
Enamine
EN300-27727256-10.0g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-27727256-5.0g
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
2580295-44-7 95.0%
5.0g
$3105.0 2025-03-19

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 関連文献

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acidに関する追加情報

Professional Introduction of (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

The compound, (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid, is a highly specialized molecule with significant potential in the field of biopharmaceuticals. Its structure combines elements of pyrazoles, benzyloxycarbonyl (Boc) groups, and alpha,beta-unsaturated carboxylic acids, making it a versatile candidate for various applications in drug discovery and development.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive compounds. The presence of the Boc group in this molecule is particularly noteworthy, as it serves as a protecting group in peptide synthesis and can also modulate pharmacokinetic properties such as solubility and stability. This makes the compound an attractive candidate for controlled drug delivery systems, where precise release mechanisms are critical.

The alpha,beta-unsaturated carboxylic acid moiety in this compound is known to exhibit anti-inflammatory and antioxidant properties, which have been explored extensively in preclinical models. Additionally, the E-configuration of the double bond suggests potential for enzymatic activity modulation, as such geometries are often associated with specific binding affinities in biological systems.

Recent advancements in precision medicine have emphasized the need for compounds that can target specific pathways while minimizing off-target effects. The structure of this compound aligns well with these goals, as its pyrazole ring system can be further functionalized to enhance selectivity and potency. For instance, modifications at the 5-position of pyrazole have been shown to improve interactions with receptor sites, paving the way for novel therapeutic agents.

Another area of interest is its potential application in cancer research. The combination of a Boc group and an unsaturated carboxylic acid creates a molecule that could be exploited for tumor-targeted therapies. Studies have demonstrated that such structures can enhance the uptake of drugs by cancer cells, leading to improved therapeutic outcomes.

Furthermore, this compound's stability under physiological conditions is a key advantage in drug formulation. Its resistance to hydrolysis and enzymatic degradation ensures prolonged activity in vivo, which is crucial for sustained drug delivery and efficacy.

In conclusion, (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a promising compound with diverse applications in the biopharmaceutical industry. Its unique combination of structural features positions it as a valuable tool for researchers seeking to develop innovative therapies and drug delivery systems.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.